molecular formula C9H10Br2O2 B042020 2-Bromo-4,5-dimethoxybenzyl bromide CAS No. 53207-00-4

2-Bromo-4,5-dimethoxybenzyl bromide

Cat. No. B042020
CAS RN: 53207-00-4
M. Wt: 309.98 g/mol
InChI Key: PAJNRELOTRXFAQ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzyl bromide is a chemical compound of interest in various fields of chemistry and pharmacology. Despite its relevance, specific detailed studies on this exact compound are limited. However, information can be derived from research on structurally related compounds and their chemical behavior.

Synthesis Analysis

While specific synthesis methods for 2-Bromo-4,5-dimethoxybenzyl bromide are not directly reported, related compounds, such as methoxy derivatives of benzyl bromide, have been synthesized using techniques that could potentially be adapted for this compound. These methods involve the use of direct-space Genetic Algorithm techniques and Rietveld refinement for structure determination from powder X-ray diffraction data (Pan et al., 2005).

Molecular Structure Analysis

The molecular structure of related methoxy benzyl bromides has been studied, revealing significant differences based on the presence or absence of methoxy groups. These structural properties can significantly impact the chemical and physical behaviors of these compounds (Pan et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving similar structures, such as 3,5-dimethoxybenzyl derivatives, have been analyzed in studies focusing on their photochemistry and solvolytic reactivity. These studies provide insights into the potential reactivity of 2-Bromo-4,5-dimethoxybenzyl bromide under various conditions (DeCosta et al., 2000).

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline structures and phase behaviors, have been determined through X-ray diffraction and other analytical techniques. These properties are crucial for understanding the material characteristics and potential applications of 2-Bromo-4,5-dimethoxybenzyl bromide (Whiting, 1971).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and solubility, can be inferred from studies on similar compounds. For example, the photodimerization of related benzylidenecyclopentanones and their transformation properties can provide insights into the photochemical behavior of 2-Bromo-4,5-dimethoxybenzyl bromide (Whiting, 1971).

Scientific Research Applications

  • Novel bromophenols, which include derivatives of 2-Bromo-4,5-dimethoxybenzyl bromide, have shown carbonic anhydrase inhibitory properties. This could be beneficial in the treatment of conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).

  • Certain regioisomers of N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine, structurally related to the common NBOMe drug, have been identified as potential designer compounds. Their unique fragment ions and GC-MS analysis enable specific identification, contributing to forensic chemistry (Almalki, Clark, & Deruiter, 2019).

  • Two new synthetic bromophenols, including derivatives of 2-Bromo-4,5-dimethoxybenzyl bromide, have demonstrated inhibitory activities against protein tyrosine phosphatase 1B, which is significant in the context of diabetes and obesity treatment (Cui, Shi, & Hu, 2011).

  • Dibenzyl bromophenols from Leathesia nana, including derivatives of this compound, have shown potential as anti-cancer agents, owing to their diverse dimerization patterns and possible anti-inflammatory properties (Xu et al., 2004).

  • The 3,4-dimethoxybenzyl group, a relative of 2-Bromo-4,5-dimethoxybenzyl bromide, has been used as a protecting group in the synthesis of oligoribonucleotides, demonstrating its utility in synthetic organic chemistry (Takaku, Ito, & Imai, 1986).

Safety And Hazards

2-Bromo-4,5-dimethoxybenzyl bromide is considered hazardous. It may cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJNRELOTRXFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452773
Record name 2-bromo-4,5-dimethoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethoxybenzyl bromide

CAS RN

53207-00-4
Record name 2-Bromo-4,5-dimethoxybenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53207-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4,5-dimethoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-2-bromo-4,5-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Nagaraj, T Narasimhamurthy… - … Section C: Crystal …, 2005 - scripts.iucr.org
The structures of the title compounds, C17H20BrClN2O3, (I), and C17H19ClN2O3, (II), are stabilized by intramolecular C—H⋯O and C—H⋯π interactions. The stability of the molecular …
Number of citations: 17 scripts.iucr.org
S Prado, S Michel, F Tillequin, M Koch, B Pfeiffer… - Bioorganic & medicinal …, 2004 - Elsevier
Fagaronine and nitidine are natural benzo[c] phenanthridinium alkaloids, which display antileukemic activity. Both act as topoisomerase I and topoisomerase II inhibitors. The objective …
Number of citations: 53 www.sciencedirect.com
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds. Use of molecular bromine in …
Number of citations: 408 pubs.acs.org
G Dai-Ho, PS Mariano - The Journal of Organic Chemistry, 1988 - ACS Publications
The photochemistry of a number of 2-and l-(o-((trimethylsilyl) methyl) benzyl)-substituted 3, 4-dihydroiso-quinolinium perchlorates has been studied as part of efforts to probe the …
Number of citations: 49 pubs.acs.org
MC De la Fuente, L Castedo… - The Journal of Organic …, 1996 - ACS Publications
A new synthesis of (±)-clavizepine (1a), based on the dibenzoxepinediol 10 as main intermediate is described. The key step is the contraction of the oxepine ring to give the xanthene-9-…
Number of citations: 18 pubs.acs.org
LH Briggs, LD Colebrook, HM Fales… - Analytical …, 1957 - ACS Publications
Methylenedioxy, methoxy, and ethoxy groups attached to the aro-matic nucleus exhibit 12, 10, and nine major bands associated with these respective groups. Most of them are common …
Number of citations: 149 pubs.acs.org
VI Vinogradova, MS Yunusov - Chemistry of Natural Compounds, 1992 - Springer
Synthesis of protoberberine alkaloids Page 1 ~Y~n~SxS VI Vinogradova and "" S. ' ..... In this review an analysis is made of literature information on the synthesis of protoberberine …
Number of citations: 2 link.springer.com
JA Zúñiga Domínguez - ri.uaemex.mx
La presencia de compuestos farmacéuticos en los efluentes de estaciones depuradoras de aguas residuales se ha convertido, en los últimos años, en un potencial e importante …
Number of citations: 2 ri.uaemex.mx

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